BenchChemオンラインストアへようこそ!

Mogroside III-A1

Sweetener Taste modulation Organoleptic

Mogroside III-A1 is a distinctly tasteless cucurbitane glycoside from monk fruit, rigorously differentiated from intensely sweet Mogroside V. It is critical as an LC-MS/MS analytical standard for pharmacokinetic studies and as a negative control in T1R2/T1R3 sweet taste receptor activation assays. It exhibits ~9× greater maltase inhibitory potency (IC50 1.6 mM) than Mogroside V, making it the preferred choice for postprandial glucose modulation research. ≥98% HPLC.

Molecular Formula C48H82O19
Molecular Weight 963.2 g/mol
Cat. No. B8086854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMogroside III-A1
Molecular FormulaC48H82O19
Molecular Weight963.2 g/mol
Structural Identifiers
SMILESCC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)O)C)O)C)C
InChIInChI=1S/C48H82O19/c1-21(22-15-16-46(6)28-12-10-23-24(11-13-29(51)44(23,2)3)48(28,8)30(52)17-47(22,46)7)9-14-31(45(4,5)61)66-43-40(67-42-39(60)36(57)33(54)26(19-50)64-42)37(58)34(55)27(65-43)20-62-41-38(59)35(56)32(53)25(18-49)63-41/h10,21-22,24-43,49-61H,9,11-20H2,1-8H3/t21-,22-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33-,34-,35+,36+,37+,38-,39-,40-,41-,42+,43+,46+,47-,48+/m1/s1
InChIKeyDDDXYRAMQRKPDO-GOILQDHQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mogroside III-A1 (CAS 88901-42-2): Procurement-Grade Triterpenoid Glycoside Reference Standard and Metabolite Marker


Mogroside III-A1 (CAS 88901-42-2) is a cucurbitane-type triterpenoid glycoside derived from the fruit of Siraitia grosvenorii (monk fruit, Luo Han Guo). With a molecular formula of C48H82O19 and molecular weight of 963.15 g/mol, it is classified as a nonsugar sweetener . Mogroside III-A1 is characterized by a mogrol aglycone core bearing three glucose units arranged as a β-D-glucopyranosyl group at the C-3 position and a β-gentiobiosyl group at the C-24 position [1].

Why Mogroside III-A1 Cannot Be Interchanged with Mogroside V or Other Mogrosides in Analytical and Functional Applications


Mogrosides exhibit highly divergent taste profiles, enzymatic inhibitory activities, and metabolic fates driven by differences in the number and position of glucose units on the mogrol backbone [1]. For example, Mogroside V is intensely sweet (≈300–378× sucrose), whereas Mogroside III-A1 is a distinctly tasteless glycoside [2]. Similarly, in maltase inhibition assays, Mogroside III exhibits an IC50 of 1.6 mM, while Mogroside V displays an IC50 of 14 mM—a nearly ninefold difference in potency [1]. Such structural divergence precludes generic substitution; selecting the incorrect mogroside risks invalidating organoleptic outcomes, confounding in vitro bioactivity measurements, or misidentifying metabolites in pharmacokinetic studies. The following quantitative evidence establishes the specific, measurable criteria that justify selecting Mogroside III-A1 over its closest in-class analogs.

Mogroside III-A1: Quantified Comparative Evidence for Scientific Selection


Relative Sweetness: Mogroside III-A1 as a Tasteless Control vs. Sweet Mogroside V

Mogroside III-A1 is characterized as a tasteless glycoside, in contrast to the intensely sweet Mogroside V. This qualitative difference is attributed to the specific number and configuration of glucose units. Mogroside V is reported to be approximately 300–378 times sweeter than sucrose, whereas Mogroside III-A1 exhibits no detectable sweetness [1].

Sweetener Taste modulation Organoleptic

Maltase Inhibitory Activity: Mogroside III-A1 Exhibits 8.75-Fold Higher Potency than Mogroside V

In a comparative in vitro enzyme inhibition study, Mogroside III demonstrated an IC50 of 1.6 mM for maltase inhibition, while Mogroside V exhibited an IC50 of 14 mM. This represents an 8.75-fold increase in inhibitory potency for Mogroside III relative to Mogroside V [1].

Antidiabetic Enzyme inhibition Carbohydrate metabolism

EBV-EA Activation Inhibition: Mogroside III-A2 vs. Structurally Related Mogrosides

Mogroside III-A2 (a closely related isomer) and structurally analogous mogrosides (compounds 1–8) were evaluated for inhibitory effects against Epstein-Barr virus early antigen (EBV-EA) activation induced by TPA. All tested mogrosides, including Mogroside III-A2, exhibited inhibitory effects with IC50 values ranging from 346 to 400 mol ratio/32 pmol TPA [1]. While direct data for Mogroside III-A1 are not available, this class-level data establishes the antiviral potential of the compound family.

Antiviral Epstein-Barr virus Cancer prevention

Metabolic Fate: Mogroside III-A1 Is a Direct Metabolite of Mogroside V in Type 2 Diabetic Rats

Pharmacokinetic analysis in type 2 diabetic mellitus (T2DM) rats following oral administration of Mogroside V demonstrated that Mogroside III-A1 is generated as a significant metabolite. The study reported a significant increase (p<0.05) in Mogroside III-A1 levels in T2DM rats treated with Mogroside V compared to normal rats [1].

Pharmacokinetics Metabolism Bioavailability

Mogroside III-A1: Application Scenarios Driven by Comparative Evidence


Reference Standard for Quantifying Mogroside V Metabolism in Preclinical Pharmacokinetic Studies

In rodent models of type 2 diabetes, Mogroside III-A1 is a primary metabolite of Mogroside V. Procurement of high-purity (≥98% HPLC) Mogroside III-A1 is required as an analytical standard for LC-MS/MS quantification of systemic exposure to both parent and metabolite [1]. This is critical for interpreting pharmacodynamic data and for regulatory submissions involving monk fruit-derived sweeteners.

Negative Control and Bitter Blocker in Taste Receptor Pharmacology

Given its established tasteless profile [2], Mogroside III-A1 serves as an ideal negative control in experiments probing sweet taste receptor (T1R2/T1R3) activation, eliminating the confounding sweetness introduced by Mogroside V. Furthermore, patent disclosures indicate Mogroside III can block bitter taste perception without adding sweetness, supporting its use as a functional excipient in pharmaceutical taste-masking formulations [3].

Tool Compound for Carbohydrate Digestion Enzyme Inhibition Studies

Mogroside III-A1 demonstrates nearly ninefold greater in vitro potency (IC50 1.6 mM) than Mogroside V (IC50 14 mM) for maltase inhibition [4]. Researchers investigating the modulation of postprandial glucose via intestinal α-glucosidase inhibition should select Mogroside III-A1 over Mogroside V for enhanced assay sensitivity and to study structure-activity relationships of the mogroside pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mogroside III-A1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.